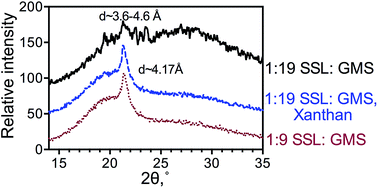Internal and external factors affecting the stability of glycerol monostearate structured emulsions
RSC Advances Pub Date: 2015-10-19 DOI: 10.1039/C5RA18748F
Abstract
Monoglyceride (MG) structured emulsions have been developed for use in diverse food and cosmetic applications. However, these MG-structured emulsions undergo a polymorphic transformation from the α-gel phase to the coagel phase, resulting in emulsion destabilization and water syneresis. In this study, the stability of emulsions containing 60–70% (w/w) water structured with 5% (w/w) of a blend of the emulsifier glycerol monostearate (GMS) and co-emulsifier sodium stearoyl lactylate (SSL), was assessed. The internal factors examined were concentrations of co-emulsifier and the addition of the polysaccharide xanthan gum. External factors examined included cooling rate and applied shear. The methods used to study the polymorphic transition were differential scanning calorimetry, X-ray diffraction, and pulsed proton nuclear magnetic resonance. In this work, the sub-α Coagel Index was successfully used to characterize the degree of coagel formation in MG-structured emulsions. Results showed that the stability of the α-gel phase was improved by using 1 : 9 w/w SSL : GMS ratios and by adding 0.1% xanthan gum. Slow cooling rates without shear could also increase the stability of the α-gel phase in the structured emulsion system.


Recommended Literature
- [1] Contents list
- [2] UV-induced vesicle to micelle transition: a mechanistic study†
- [3] Preparation of a nanostructured iron chromite spinel in the pure form and its catalytic activity for the selective oxidation of benzene to phenol: experimental and DFT studies†
- [4] Consistent changes in electronic states and photocatalytic activities of metal (Au, Pd, Pt)-modified TiO2 studied by far-ultraviolet spectroscopy†
- [5] Transition-metal-catalyzed intramolecular cyclization of amido(hetero)arylboronic acid aldehydes to isoquinolinones and derivatives†
- [6] Ultrafast light-induced response of photoactive yellow protein chromophore analogues†
- [7] On the rate of hydrogenation of cinnamic and phenyl-propiolic acids
- [8] Optimizing semiconductor thin films with smooth surfaces and well-interconnected networks for high-performance perovskite solar cells†
- [9] Fermentation of pigment-extracted microalgal residue using yeast cell-surface display: direct high-density ethanol production with competitive life cycle impacts†
- [10] A novel method of monitoring the sulfidation of hydrotreating catalysts: the conversion of carbonyl sulfide










